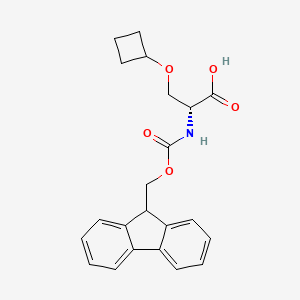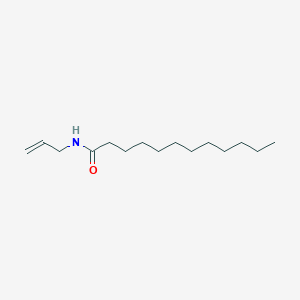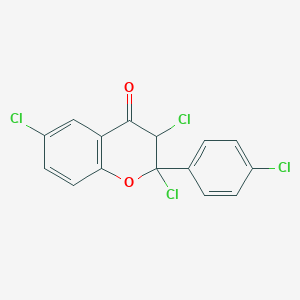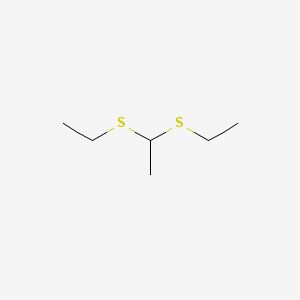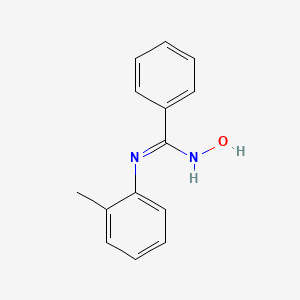![molecular formula C14H19N5O B14004313 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine CAS No. 3169-54-8](/img/structure/B14004313.png)
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine is a chemical compound that features a morpholine ring substituted with a 3-(5-phenyltetrazol-2-yl)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine typically involves the reaction of morpholine with a suitable precursor that introduces the 3-(5-phenyltetrazol-2-yl)propyl group. One common method involves the alkylation of morpholine with a halogenated precursor, such as 3-(5-phenyltetrazol-2-yl)propyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the tetrazole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(5-Methyltetrazol-2-yl)propyl]morpholine
- 4-[3-(5-Ethyltetrazol-2-yl)propyl]morpholine
- 4-[3-(5-Phenyltetrazol-2-yl)butyl]morpholine
Uniqueness
4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine is unique due to the presence of the phenyl group on the tetrazole ring, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its physicochemical properties, such as solubility and stability, making it distinct from other similar compounds.
Propiedades
Número CAS |
3169-54-8 |
|---|---|
Fórmula molecular |
C14H19N5O |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
4-[3-(5-phenyltetrazol-2-yl)propyl]morpholine |
InChI |
InChI=1S/C14H19N5O/c1-2-5-13(6-3-1)14-15-17-19(16-14)8-4-7-18-9-11-20-12-10-18/h1-3,5-6H,4,7-12H2 |
Clave InChI |
ZEIIBTHEFRQZQQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCN2N=C(N=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


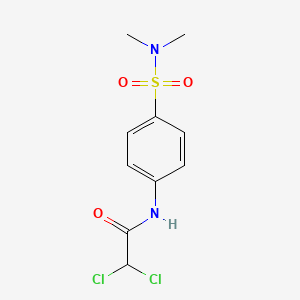
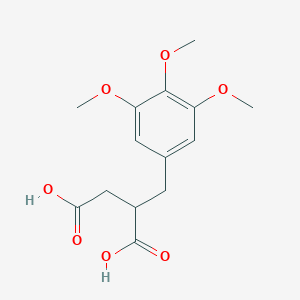
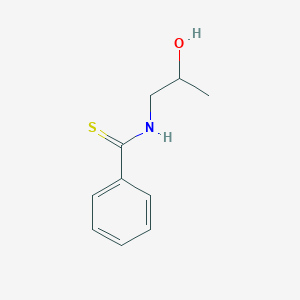
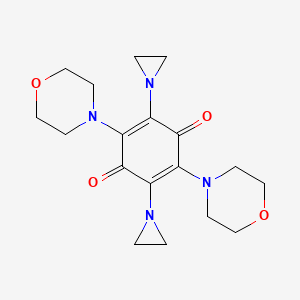
![3-(2-Bromo-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)piperidine-2,6-dione](/img/structure/B14004260.png)
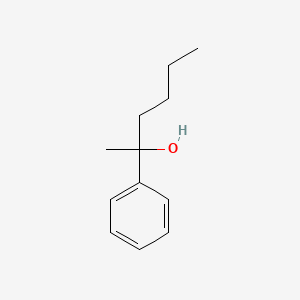
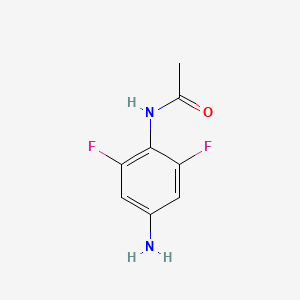
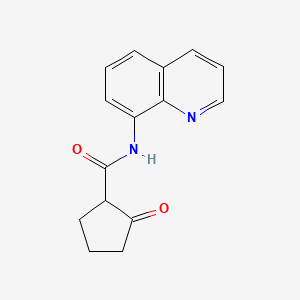
![4-[(4-Chlorophenyl)sulfanyl]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B14004282.png)
